2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone
Description
2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a phenyl group and at the 2-position with a sulfanyl-linked ethanone moiety. The ethanone group is further functionalized with a piperidine ring, a six-membered nitrogen-containing heterocycle. This structural framework combines electron-rich (phenyl) and electron-deficient (oxadiazole) regions, which may influence its physicochemical and biological properties. The compound’s synthetic accessibility and modular structure make it a candidate for pharmacological studies, particularly in antimicrobial, CNS-modulating, and enzyme-targeting applications .
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13(18-9-5-2-6-10-18)11-21-15-17-16-14(20-15)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWEFMUJHRRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329240 | |
| Record name | 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
484694-44-2 | |
| Record name | 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Benzohydrazide with Carbon Disulfide
Benzohydrazide (3 ) undergoes cyclization with carbon disulfide (CS₂) in alkaline media to form 5-phenyl-1,3,4-oxadiazole-2-thiol (4 ). This method, adapted from Koparir et al., proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization (Scheme 1).
Reaction Conditions :
-
Solvent : Ethanol/water mixture (3:1)
-
Base : Potassium hydroxide (2 equiv)
-
Temperature : Reflux (78°C) for 6–8 hours
Mechanistic Insight :
The reaction initiates with deprotonation of benzohydrazide by KOH, generating a nucleophilic nitrogen that attacks CS₂. Subsequent cyclization eliminates H₂S, forming the oxadiazole-thiol tautomer.
Alternative Cyclization Using Phosphorus Oxychloride (POCl₃)
Acylhydrazides react with POCl₃ under anhydrous conditions to form 1,3,4-oxadiazole-2-thiols. For 5-phenyl derivatives, benzohydrazide (3 ) is treated with POCl₃ at 0–5°C, followed by gradual warming to room temperature.
Advantages :
Synthesis of 2-Bromo-1-piperidin-1-yl-ethanone
The piperidine-containing bromoacetamide fragment is synthesized via N-alkylation of piperidine with bromoacetyl bromide:
Procedure :
-
Piperidine (A , 1 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
-
Bromoacetyl bromide (B , 1.1 equiv) is added dropwise at 0°C.
-
Triethylamine (1.2 equiv) is introduced to scavenge HBr.
-
The mixture is stirred for 4 hours at room temperature.
Workup :
-
The organic layer is washed with NaHCO₃ (5%) and brine.
-
Drying over MgSO₄ and solvent evaporation yields 2-bromo-1-piperidin-1-yl-ethanone (C ) as a pale-yellow oil.
Yield : 70–78%
Characterization :
-
IR : 1685 cm⁻¹ (C=O stretch)
-
¹H NMR (CDCl₃): δ 3.55 (t, 4H, piperidine CH₂), 3.40 (s, 2H, CH₂Br), 1.45–1.60 (m, 6H, piperidine CH₂)
Coupling of Oxadiazole-thiol with Bromoacetamide
The final step involves nucleophilic substitution between 5-phenyl-1,3,4-oxadiazole-2-thiol (4 ) and 2-bromo-1-piperidin-1-yl-ethanone (C ) (Scheme 2):
Optimized Protocol :
-
Reagents :
-
4 (1 equiv), C (1.05 equiv)
-
Base : Sodium hydride (NaH, 1.2 equiv)
-
Solvent : Dry DMF (10 mL/mmol)
-
-
Conditions :
-
Nitrogen atmosphere, 0°C → room temperature
-
Stirring for 12 hours
-
-
Workup :
Yield : 65–72%
Critical Parameters :
-
Excess NaH ensures complete deprotonation of the thiol.
Spectral Characterization and Validation
4.1 Infrared Spectroscopy (IR)
-
C=O Stretch : 1680 cm⁻¹ (ethanone carbonyl)
-
C=N Stretch : 1605 cm⁻¹ (oxadiazole ring)
4.2 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
4.3 Mass Spectrometry (EI-MS)
-
Molecular Ion : m/z 347 [M]⁺
-
Fragmentation :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization with CS₂/KOH | Cost-effective, scalable | Longer reaction time | 75–85% |
| POCl₃-mediated cyclization | Faster, higher yields | Corrosive reagents, stringent conditions | 85–90% |
| NaH/DMF coupling | High regioselectivity, minimal byproducts | Sensitivity to moisture | 65–72% |
Challenges and Optimization Strategies
6.1 Thiol Oxidation Mitigation
6.2 Bromoacetamide Stability
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or piperidine moiety.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone have been synthesized and evaluated for their efficacy against various cancer cell lines.
Case Studies
- Thymidine Phosphorylase Inhibition : Research indicates that certain oxadiazole derivatives exhibit significant thymidine phosphorylase inhibitory activity against breast cancer cell lines such as MCF-7. These compounds demonstrated higher potency compared to standard treatments like adriamycin .
- General Anticancer Screening : A series of 1,3,4-oxadiazole derivatives were tested against multiple cancer types (breast, ovarian, colon) with some compounds showing GI50 values below 10 µM, indicating strong anticancer activity .
Anti-Virulence Activity
Recent findings suggest that this compound may possess anti-virulence properties against Mycobacterium tuberculosis . The compound activates ethionamide by inducing MymA expression and inhibits the ESX-1 secretion system, which is crucial for the virulence of this pathogen .
Implications
The ability to inhibit virulence factors presents a novel approach in tuberculosis treatment strategies, potentially leading to enhanced efficacy of existing therapies.
Other Therapeutic Applications
Beyond anticancer and anti-virulence activities, the compound's structural characteristics suggest potential applications in:
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the oxadiazole ring can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
- Electron-Withdrawing Groups (EWGs): Compounds such as 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) exhibit enhanced CNS depressant activity due to nitro and chloro substituents, which increase electron deficiency on the oxadiazole ring.
- Sulfur Linkages: The sulfanyl (-S-) bridge in the target compound is shared with 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g), which demonstrates fungicidal activity via interactions with succinate dehydrogenase (SDH). Molecular docking suggests the sulfur atom enhances binding to enzymatic targets, a feature likely conserved in the target compound .
Piperidine vs. Other Heterocycles
- Piperidine-Containing Analogues: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) replace the oxadiazole with a tetrazole ring but retain the piperidine-ethanone motif. Tetrazoles are more polar and may exhibit distinct pharmacokinetics, such as altered membrane permeability compared to the target compound .
- Pyridine Derivatives: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (3) shows antimicrobial activity (MIC: 30.2–43.2 μg/cm³).
Antimicrobial Properties
- The target compound’s piperidine group may enhance lipid solubility, improving penetration into microbial membranes. This contrasts with 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5e), which exhibits herbicidal and fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum). The absence of a trifluoromethylpyrazole moiety in the target compound may limit its pesticidal efficacy but broaden antimicrobial scope .
Anti-Inflammatory and Analgesic Potential
- Bromophenyl-substituted oxadiazoles, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole, show anti-inflammatory activity (~60% inhibition). The target compound lacks a ketone-propanone chain, suggesting divergent mechanisms of action .
CNS Activity
- Unlike CNS-active oxadiazoles with EWGs, the target compound’s phenyl group may prioritize interactions with lipid-rich neural tissues rather than neurotransmitter receptors. However, piperidine’s basicity could facilitate blood-brain barrier penetration, warranting further neurobehavioral studies .
Pharmacokinetic and Structural Dynamics
Molecular Docking and Enzyme Interactions
- The sulfur atom in the sulfanyl bridge of the target compound is critical for SDH binding, as seen in penthiopyrad-like fungicides. This interaction is conserved in 5g, where the carbonyl group also participates in hydrogen bonding .
- Thiadiazole derivatives (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine analogs) exhibit anticancer activity but differ in electronic properties. The oxadiazole’s higher electronegativity may favor interactions with polar enzyme active sites compared to thiadiazoles .
Crystallographic and Spectral Data
Biological Activity
The compound 2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is part of a class of oxadiazole derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes the available research findings regarding its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.40 g/mol. The structure features a piperidine ring and an oxadiazole moiety that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), A549 (lung cancer).
- IC50 Values : The compound demonstrated varying degrees of potency, with IC50 values ranging from 0.275 µM to 5.132 µM against different cell lines, indicating significant anticancer activity compared to standard treatments like doxorubicin and erlotinib .
| Cell Line | IC50 Value (µM) | Comparison |
|---|---|---|
| HepG2 | 0.275 | More potent than erlotinib (0.41785 µM) |
| MCF7 | 1.95 | Comparable to standard drugs |
| A549 | 5.132 | Less potent than doxorubicin |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial effects:
- Bacterial Strains Tested : Staphylococcus spp., Escherichia coli.
- Results : The compound exhibited strong bactericidal activity against Staphylococcus spp., with minimal cytotoxicity to normal cell lines .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating intrinsic pathways.
- Enzyme Inhibition : It has been reported to inhibit enzymes such as alkaline phosphatase, which is often overexpressed in cancerous tissues .
- Molecular Docking Studies : Computational studies suggest strong binding affinities to key targets involved in cancer progression, supporting its potential as a therapeutic agent .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives similar to the compound in clinical settings:
- Zhang et al. Study (2023) : Investigated a series of oxadiazole compounds for anticancer properties using TRAP PCR-ELISA assays, finding that certain derivatives had IC50 values significantly lower than established drugs .
- Arafa et al. Study (2023) : Focused on the synthesis and evaluation of various oxadiazole derivatives, reporting enhanced cytotoxicity against multiple cancer cell lines and highlighting structure-activity relationships that inform future drug design .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone?
The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. Key steps include:
- Oxadiazole ring formation : Reacting hydrazine derivatives with carboxylic acids or esters under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Thioether linkage introduction : Coupling the oxadiazole intermediate with a piperidin-1-yl-ethanone moiety via nucleophilic substitution, often employing K₂CO₃ as a base in acetonitrile or DMF .
- Optimization : Reaction conditions (temperature: 60–80°C, pH ~7–8) and purification via recrystallization (methanol/water) are critical for yields >70% .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks for the oxadiazole (δ 8.1–8.3 ppm for aromatic protons) and piperidine (δ 2.5–3.0 ppm for N-CH₂ groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the sulfanyl and piperidine groups .
- Elemental Analysis (CHNS) : Validate stoichiometry (e.g., C%: 58.2, H%: 5.1) .
Advanced: How can researchers address low yields in the final cyclization step during synthesis?
- Catalyst Screening : Use NaH or DBU to enhance cyclization efficiency for oxadiazole formation .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene under Dean-Stark conditions to remove water and shift equilibrium .
- Automated Flow Reactors : Improve reproducibility and scalability by controlling residence time and temperature gradients .
Advanced: What computational approaches are recommended to elucidate the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase (binding energy ≤ −8.5 kcal/mol) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with Tyr158, π-π stacking with NAD) using PyMOL .
- ADMET Prediction : Employ SwissADME to assess bioavailability (%ABS >60) and cytochrome P450 interactions .
Advanced: How should crystallographic data be refined when encountering twinning or high disorder in the compound’s crystal structure?
- SHELXL Refinement : Apply TWIN and BASF commands to model twinning ratios and partition occupancy for disordered atoms .
- High-Resolution Data : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve ambiguities in electron density maps .
- Validation Tools : Check R-factor convergence (R1 < 0.05) and Platon SQUEEZE for solvent masking .
Advanced: What analytical strategies differentiate regioisomers or byproducts formed during synthesis?
- HPLC-PDA : Use a C18 column (MeCN/H2O gradient) to separate regioisomers based on retention time differences (ΔRT ≥ 2 min) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks between oxadiazole C2 and sulfanyl protons confirm connectivity .
- X-ray Diffraction : Compare experimental unit cell parameters with simulated data from Mercury CSD .
Basic: What are the documented biological activities of structurally related oxadiazole derivatives?
- Antitubercular : MIC values as low as 3.125 μg/mL against M. tuberculosis H37Rv via Enoyl-ACP reductase inhibition .
- Anti-inflammatory : 40–60% reduction in carrageenan-induced edema in rodent models .
- Enzyme Inhibition : IC₅₀ ≤ 10 μM for kinases and oxidoreductases due to oxadiazole’s electron-deficient core .
Advanced: How to design experiments to assess the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor decomposition via LC-MS over 24 hours .
- Plasma Stability Assays : Quantify remaining compound after 1-hour exposure to human plasma using UPLC-QTOF .
- Forced Degradation Studies : Expose to UV light (254 nm) and oxidative agents (H₂O₂) to identify photolytic/byproduct pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
